REACTION_CXSMILES
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FC(F)(F)S(O[C:7]1[C:12]([CH3:13])=[CH:11][C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:8]=1[CH3:17])(=O)=O.[Cl-:20].[Li+]>CN1CCCC1=O.O>[Cl:20][C:7]1[C:12]([CH3:13])=[CH:11][C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:8]=1[CH3:17] |f:1.2|
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Name
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4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate
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Quantity
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4.06 kg
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Type
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reactant
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Smiles
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FC(S(=O)(=O)OC1=C(C=C(C=C1C)[N+](=O)[O-])C)(F)F
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Name
|
|
Quantity
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42 L
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
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900 g
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Type
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reactant
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Smiles
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[Cl-].[Li+]
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Name
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|
Quantity
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21 L
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Type
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solvent
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Smiles
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O
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Type
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CUSTOM
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Details
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is stirred for 1 hour at 5°
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The internal temperature is raised to 120° at which time the color changes to a dark golden brown
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Type
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TEMPERATURE
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Details
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The reaction is then cooled to 5°
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Type
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CUSTOM
|
Details
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the temperature below 15°
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Type
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ADDITION
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Details
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After the addition
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Type
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FILTRATION
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Details
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The product is collected by filtration
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Type
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WASH
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Details
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washed with water (4×1 L)
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Type
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DISSOLUTION
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Details
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This dark brown solid is dissolved in t-butyl methyl ether (42 L)
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Type
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STIRRING
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Details
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stirred first with charcoal
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Type
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FILTRATION
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Details
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After filtration the solvents
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Type
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CUSTOM
|
Details
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are removed in vacuo (40°, 3 Torr)
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Type
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CUSTOM
|
Details
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to obtain a tan solid which
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Type
|
CUSTOM
|
Details
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is dried in vacuo (25°, 3 Torr) for 2 days
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Duration
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2 d
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Reaction Time |
10 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C=C(C=C1C)[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |